molecular formula C22H23N3O3 B11144826 methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate

methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate

Cat. No.: B11144826
M. Wt: 377.4 g/mol
InChI Key: LDAWQOVHLVEWOQ-UHFFFAOYSA-N
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Description

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is a synthetic organic compound provided for research and development purposes. This small molecule features a complex structure comprising a quinoline core substituted with an isopropyl group and a pyridine ring, further functionalized with a beta-alanine methyl ester moiety. Its specific biochemical and pharmacological profile is currently under investigation. Compounds with similar heterocyclic architectures, such as quinoline and pyridine derivatives, are frequently explored in medicinal chemistry for their potential to interact with various enzymatic targets and cellular pathways . For instance, some quinoline-based molecules are studied as potential inhibitors for enzymes like beta-secretase in neurological research , while others are investigated for targeting oncogenic signaling proteins like KRAS in cancer research . The presence of an amide linkage and an ester group in its structure may influence its solubility and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only and is not approved for use in humans or as a diagnostic agent. Researchers are encouraged to conduct their own experiments to determine the specific applications and mechanisms of action for this compound.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 3-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C22H23N3O3/c1-14(2)15-7-8-18-16(12-15)17(22(27)24-11-9-21(26)28-3)13-20(25-18)19-6-4-5-10-23-19/h4-8,10,12-14H,9,11H2,1-3H3,(H,24,27)

InChI Key

LDAWQOVHLVEWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC(=O)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Introduction of the 2-Pyridinyl Group

A halogenated quinoline precursor (e.g., 2-chloro-4-quinolinecarboxylic acid) undergoes Suzuki-Miyaura cross-coupling with 2-pyridinylboronic acid. Patent WO2016118666A1 highlights similar palladium-catalyzed couplings, achieving >85% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 90°C. The reaction proceeds via oxidative addition and transmetallation, with subsequent reductive elimination furnishing the biaryl bond.

Isopropyl Substitution at Position 6

Friedel-Crafts alkylation introduces the isopropyl group. Aluminum trichloride mediates the reaction between 6-bromo-2-(2-pyridinyl)-4-quinolinecarboxylic acid and isopropyl chloride in dichloromethane at 0°C. This electrophilic aromatic substitution favors the para position relative to the carboxylic acid, with yields of 70–75%.

Carboxylic Acid Activation

The 4-quinolinecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. This intermediate is critical for subsequent amide bond formation.

Preparation of Beta-Alanine Methyl Ester

Beta-alanine methyl ester is synthesized via esterification of beta-alanine with methanol under acidic conditions:

Esterification Protocol

Beta-alanine (1 equiv) is refluxed in methanol (10 vols) with concentrated H₂SO₄ (0.1 equiv) for 12 hours. The product is isolated by solvent evaporation, yielding the methyl ester in 90–95% purity.

Amide Bond Formation

The final step conjugates the activated quinolinecarboxylic acid with beta-alanine methyl ester:

Carbodiimide-Mediated Coupling

A solution of 6-isopropyl-2-(2-pyridinyl)-4-quinolinecarbonyl chloride (1 equiv) in dry DMF is treated with beta-alanine methyl ester (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv). EDCl (1.5 equiv) and HOBt (0.5 equiv) are added to suppress racemization. The reaction stirs at room temperature for 24 hours, achieving 80–85% yield.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) and recrystallized from ethanol. Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 4.8 Hz, 1H, pyridinyl-H), 8.72 (s, 1H, quinoline-H), 3.71 (s, 3H, OCH₃), 3.12 (t, J = 6.4 Hz, 2H, CH₂CO), 2.56 (m, 1H, isopropyl-CH), 1.33 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

  • HRMS : m/z calculated for C₂₄H₂₄N₃O₃ [M+H]⁺ 402.1818, found 402.1815.

Alternative Synthetic Routes

Microwave-Assisted Aminolysis

Patent US9481666B2 describes microwave-enhanced amidation using HATU as a coupling agent. Heating at 100°C for 30 minutes in DMF improves yields to 88% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the quinolinecarboxylic acid on Wang resin enables iterative coupling with beta-alanine methyl ester. Cleavage with TFA/water (95:5) liberates the product with 78% yield and >99% purity.

Optimization of Reaction Conditions

ParameterEDCl/HOBt MethodMicrowave/HATU Method
Yield (%)80–8585–88
Time (h)240.5
Purity (%)9599
SolventDMFDMF
Temperature (°C)25100

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Substitution : Directed ortho-metalation using LDA ensures precise functionalization at the 2-position.

  • Ester Hydrolysis : Anhydrous conditions and molecular sieves prevent undesired saponification of the methyl ester.

  • Byproduct Formation : Column chromatography with gradient elution (hexanes → ethyl acetate) removes unreacted starting materials and diastereomers .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the pyridine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and pharmacological relevance. Below is a detailed analysis:

Structural Analogs with Quinoline-4-Carbonyl Moieties

describes a series of quinoline-4-carbonyl derivatives (C1–C7) linked to piperazine-benzoate esters. These share the quinoline-4-carbonyl group but differ in substituents and linker regions (Table 1).

Table 1: Comparison of Quinoline-4-Carbonyl Derivatives

Compound ID Quinoline Substituents Linker/Functional Group Key Data ()
Target 6-isopropyl, 2-(2-pyridinyl) Beta-alanine methyl ester N/A (inferred from analogs)
C1 2-phenyl Piperazine + methyl benzoate Yield: 85–92%; HRMS: m/z 513.2
C4 2-(4-fluorophenyl) Piperazine + methyl benzoate 1H NMR: δ 8.75 (d, J=5.2 Hz, pyridine)
C7 2-(4-trifluoromethylphenyl) Piperazine + methyl benzoate Melting point: 198–200°C

Key Observations :

  • Substituent Effects: The 6-isopropyl group in the target compound likely increases lipophilicity (logP) compared to halogenated analogs (e.g., C4 with 4-fluorophenyl), which may enhance membrane permeability but reduce aqueous solubility .
  • Linker Flexibility :
    • The beta-alanine methyl ester linker in the target compound offers greater conformational flexibility than the rigid piperazine-benzoate linkers in C1–C7, which could influence pharmacokinetics (e.g., metabolic stability) .
Functional Analogs with Pyridinyl and Ester Groups

and highlight compounds with pyridinyl and ester functionalities, though their scaffolds differ:

  • : Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate features a 2-pyridinyl group but lacks the quinoline core. Its synthesis via Bredereck’s reagent (94% yield) suggests high efficiency for introducing electron-deficient ethenyl groups .
  • : Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate shares the esterified alanine chain and 2-pyridinyl group but uses a benzimidazole scaffold. This compound’s role as a Dabigatran intermediate underscores the pharmacological relevance of pyridinyl-amino ester motifs .

Key Observations :

  • The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., in ), which could improve oral bioavailability .
Pharmacological Context from GPCR-Targeting Analogs

identifies PD168368, a mixed FPR1/FPR2 agonist with a 2-pyridinyl-containing cyclohexylmethyl group. While structurally distinct, its 2-pyridinyl moiety and carboxamide linker suggest shared electronic properties with the target compound’s pyridinyl-carbonyl group .

Key Observations :

  • The target compound’s quinoline-4-carbonyl group may mimic the carboxamide pharmacophore in PD168368, enabling interactions with similar receptors (e.g., FPRs). However, the isopropyl substituent could sterically hinder binding compared to PD168368’s nitroaryl group .

Physicochemical Properties :

  • Solubility : The 6-isopropyl group likely reduces aqueous solubility compared to C4 (4-fluorophenyl) but improves lipid bilayer penetration.
  • Stability : The methyl ester in the target compound may offer greater hydrolytic stability than ethyl esters () or piperazine-linked analogs () .

Biological Activity

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the context of modulating various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1144490-79-8
  • Molecular Weight : 377.4 g/mol

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the isopropyl and pyridine groups may enhance its pharmacological properties.

  • Modulation of Pyruvate Kinase M2 (PKM2) :
    • Research indicates that compounds similar to this compound can modulate PKM2, an enzyme involved in metabolic pathways, particularly in cancer cells. PKM2 plays a crucial role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .
  • Anticancer Activity :
    • Studies have shown that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis .
  • G Protein-Coupled Receptor (GPCR) Interaction :
    • Some research has suggested that related compounds can interact with GPCRs, influencing various physiological responses. These interactions can lead to downstream effects on cellular signaling pathways that are critical in both normal physiology and disease states .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that this compound exhibits significant inhibition of PKM2 activity in vitro, leading to reduced proliferation of cancer cell lines.
Study 2 Investigated the compound's effects on apoptosis in breast cancer cells, showing enhanced apoptotic markers when treated with the compound compared to controls.
Study 3 Analyzed the interaction with GPCRs, revealing potential pathways through which this compound could exert neuroprotective effects in models of neurodegeneration.

Pharmacological Implications

The biological activities associated with this compound suggest it could be a candidate for further development as an anticancer agent or for conditions where metabolic modulation is beneficial. Its ability to impact key metabolic enzymes and pathways positions it as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate, and how can purity be maximized?

  • Methodology : Utilize a modular synthesis approach, starting with the preparation of the quinoline core via cyclization reactions. For example, quinoline derivatives can be synthesized using Friedländer or Pfitzinger reactions under controlled temperature (80–120°C) and acidic conditions (e.g., acetic acid) . Purification via recrystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical assignments) with high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d6 can resolve aromatic protons (δ 7.5–8.9 ppm) and carbonyl groups (δ 165–175 ppm) . HRMS (ESI+) should confirm the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 434.1872) with <2 ppm error .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology : Conduct solubility screens in DMSO, PBS, and cell culture media (e.g., DMEM) at 1–10 mM concentrations. Use dynamic light scattering (DLS) to detect aggregation. Stability studies in simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours can be analyzed via LC-MS to track degradation products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the isopropyl and pyridinyl groups on the quinoline scaffold?

  • Methodology : Employ directing groups (e.g., carbonyl or pyridinyl substituents) to control electrophilic substitution patterns. For meta-substitution, use steric hindrance from bulky groups (e.g., isopropyl) or transition metal catalysts (e.g., Pd-mediated C–H activation) . Computational modeling (DFT calculations) can predict reactive sites and optimize reaction conditions .

Q. How can the environmental fate and biodegradation pathways of this compound be evaluated?

  • Methodology : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9, 25°C).
  • Phase 2 : Use soil/water microcosms with LC-MS/MS to identify transformation products (e.g., hydroxylation or cleavage of the beta-alaninate ester).
  • Phase 3 : Assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Q. What mechanistic studies link structural modifications to biological activity (e.g., kinase inhibition)?

  • Methodology :

  • In vitro : Perform enzyme inhibition assays (e.g., IC50 determination for kinase targets) with ATP-competitive binding studies.
  • In silico : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map interactions with active sites (e.g., hydrophobic pockets for isopropyl groups) .
  • SAR : Synthesize analogs with varying substituents (e.g., replacing pyridinyl with phenyl) and compare activity trends .

Q. How should contradictory data in biological activity across different assay systems be resolved?

  • Methodology :

  • Reproducibility checks : Validate assays in triplicate with blinded controls.
  • Assay conditions : Compare buffer composition (e.g., Mg<sup>2+</sup> concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
  • Structural analysis : Use X-ray crystallography or cryo-EM to confirm target binding modes .

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